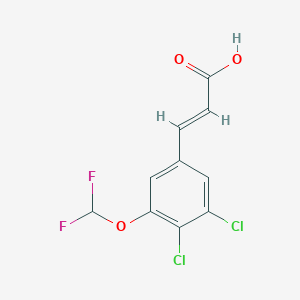
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6Cl2F2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and difluoromethoxyacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dichlorobenzaldehyde and difluoromethoxyacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the corresponding cinnamic acid derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(difluoromethoxy)cinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, resulting in different chemical properties.
5-(Difluoromethoxy)cinnamic acid: Lacks the chlorine atoms, leading to variations in reactivity and applications.
Uniqueness
3,4-Dichloro-5-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine atoms and a difluoromethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H6Cl2F2O3 |
|---|---|
Peso molecular |
283.05 g/mol |
Nombre IUPAC |
(E)-3-[3,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(9(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
Clave InChI |
HIFVMFCKFHUKRX-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


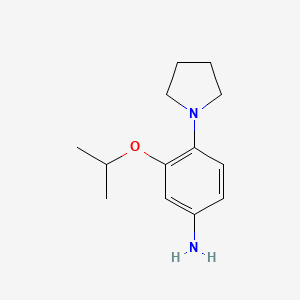
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
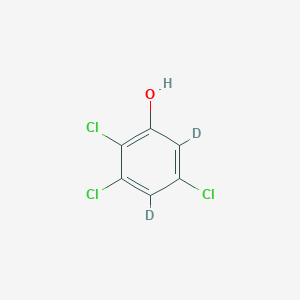
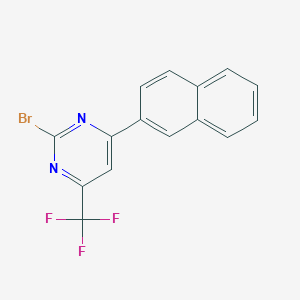

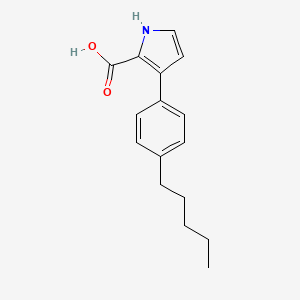

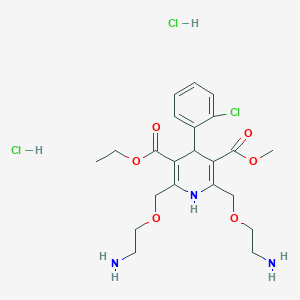
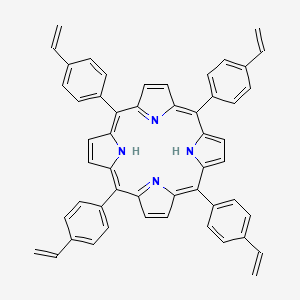
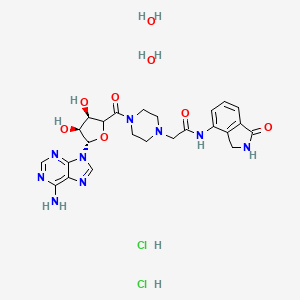
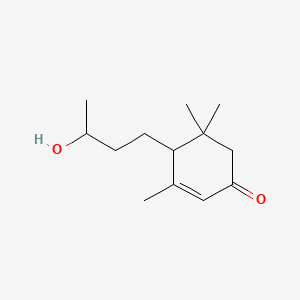
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
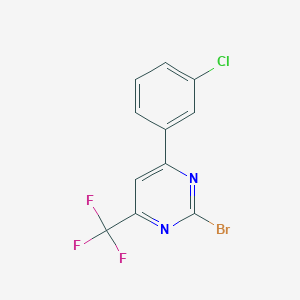
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
